
N-(pyridin-2-ylmethyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-2-ylmethyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine, also known as POM-1, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways.
Mecanismo De Acción
N-(pyridin-2-ylmethyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine works by inhibiting the activity of PARP, which is involved in DNA repair and cell death pathways. When DNA is damaged, PARP is activated to repair the damage. However, if the damage is too severe, PARP can also trigger cell death pathways. By inhibiting PARP, N-(pyridin-2-ylmethyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine can prevent the repair of damaged DNA and trigger cell death pathways, leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-(pyridin-2-ylmethyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has been shown to have potent anti-cancer activity in various preclinical studies. It has been shown to induce cell death in cancer cells and inhibit the growth and spread of tumors. N-(pyridin-2-ylmethyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. However, further studies are needed to determine the safety and efficacy of N-(pyridin-2-ylmethyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(pyridin-2-ylmethyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine in lab experiments is its potent inhibitory activity against PARP. This makes it a useful tool for studying the role of PARP in DNA repair and cell death pathways. However, one of the limitations of using N-(pyridin-2-ylmethyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine is its potential toxicity. N-(pyridin-2-ylmethyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has been shown to induce cell death in normal cells as well as cancer cells, which could limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of N-(pyridin-2-ylmethyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine. One direction is to further investigate its potential therapeutic applications in cancer and neurodegenerative diseases. Another direction is to develop more potent and selective PARP inhibitors that have fewer side effects. Additionally, it would be interesting to study the mechanism of action of N-(pyridin-2-ylmethyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine in more detail to better understand its effects on DNA repair and cell death pathways.
Métodos De Síntesis
The synthesis of N-(pyridin-2-ylmethyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine involves a multi-step process that includes the reaction of 2-chloropyridine with 2-aminomethylpyridine to form N-(pyridin-2-ylmethyl)pyridin-2-amine. This intermediate is then reacted with m-tolyl isocyanate and sodium azide to produce the final product, N-(pyridin-2-ylmethyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine.
Aplicaciones Científicas De Investigación
N-(pyridin-2-ylmethyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to be an effective inhibitor of PARP, which is involved in DNA repair and cell death pathways. PARP inhibitors have been shown to be effective in the treatment of various types of cancer, including breast, ovarian, and prostate cancer. N-(pyridin-2-ylmethyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-2-ylmethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c1-14-6-4-7-15(12-14)18-24-20(26-25-18)17-9-5-11-22-19(17)23-13-16-8-2-3-10-21-16/h2-12H,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOZFDSEZUWJCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N=CC=C3)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[(pyridin-2-YL)methyl]pyridin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

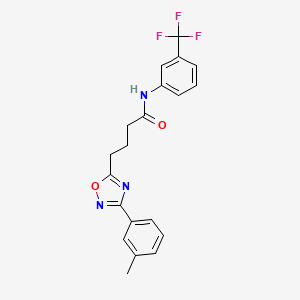
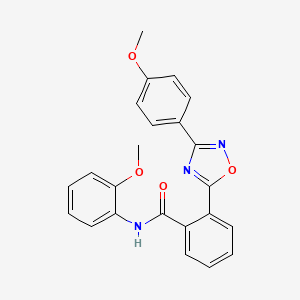

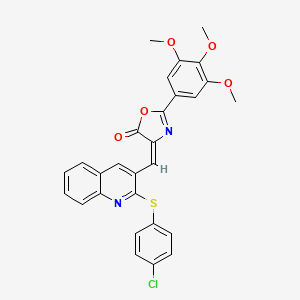
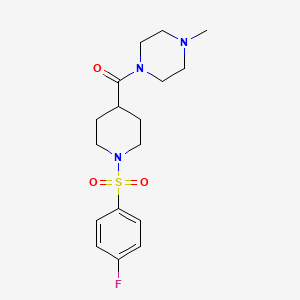
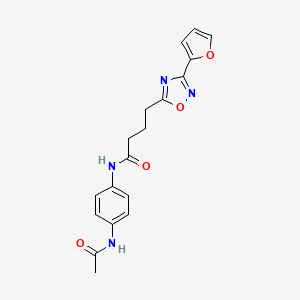
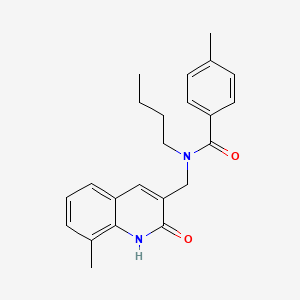


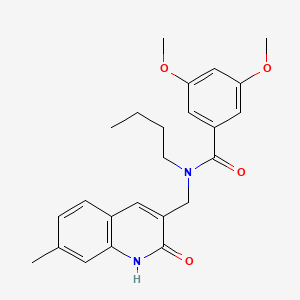
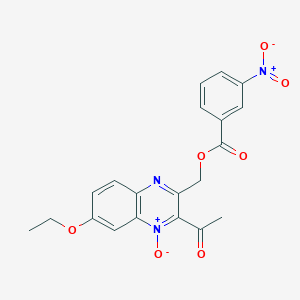
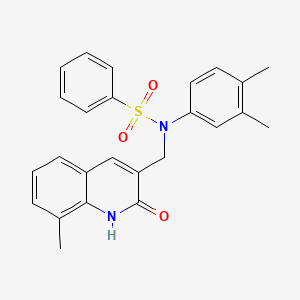
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7711918.png)
